molecular formula C24H27Br2ClO2 B5085613 (2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate

(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate

Cat. No.: B5085613
M. Wt: 542.7 g/mol
InChI Key: CRBKHXSKKRGJAB-UHFFFAOYSA-N
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Description

(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate is a complex organic compound with a unique structure that includes a chlorophenyl group, two bromine atoms, and a pentylcyclohexyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Green chemistry principles may also be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction uses palladium catalysts and boron reagents under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

(2-chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27Br2ClO2/c1-2-3-4-7-16-10-12-17(13-11-16)18-14-19(25)23(20(26)15-18)24(28)29-22-9-6-5-8-21(22)27/h5-6,8-9,14-17H,2-4,7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBKHXSKKRGJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)Br)C(=O)OC3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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